molecular formula C10H18Cl4 B1257318 1,2,9,10-Tetrachlorodecane CAS No. 205646-11-3

1,2,9,10-Tetrachlorodecane

Cat. No.: B1257318
CAS No.: 205646-11-3
M. Wt: 280.1 g/mol
InChI Key: VXBHNYIEBLRXAW-UHFFFAOYSA-N
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Description

1,2,9,10-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4 It is a member of the polychlorinated n-alkanes group, which are known for their stability and resistance to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,9,10-Tetrachlorodecane can be synthesized through the chlorination of decane or decene. The process involves the addition of chlorine to the hydrocarbon chain, typically under controlled conditions to ensure selective chlorination at the desired positions. For example, the chlorination of 1,9-decadiene can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of free-radical chlorination techniques. This method allows for the large-scale production of the compound by reacting decane with chlorine gas under UV light or heat to initiate the free-radical mechanism .

Chemical Reactions Analysis

Types of Reactions: 1,2,9,10-Tetrachlorodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, UV light, iron catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydroxide ions, ammonia.

Major Products Formed:

    Oxidation: Chlorinated alcohols, chlorinated acids.

    Reduction: Less chlorinated hydrocarbons.

    Substitution: Alcohols, amines.

Mechanism of Action

The mechanism by which 1,2,9,10-tetrachlorodecane exerts its effects involves its interaction with molecular targets such as enzymes. For example, it inhibits the JmjC histone demethylases KDM4A and KDM4C by binding to their active sites, thereby preventing the demethylation of histone substrates . This interaction disrupts the normal function of these enzymes, leading to changes in gene expression and cellular processes.

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,9,10-tetrachlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Cl4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBHNYIEBLRXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CCl)Cl)CCC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578806
Record name 1,2,9,10-Tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205646-11-3
Record name 1,2,9,10-Tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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